Methyl 6-cyano-2,3-difluorobenzoate

Description

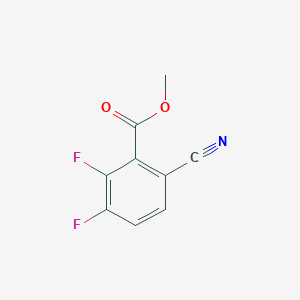

Methyl 6-cyano-2,3-difluorobenzoate (CAS Ref: 10-F785242) is a fluorinated benzoate ester featuring a cyano group at the 6-position and fluorine atoms at the 2- and 3-positions of the benzene ring.

Properties

Molecular Formula |

C9H5F2NO2 |

|---|---|

Molecular Weight |

197.14 g/mol |

IUPAC Name |

methyl 6-cyano-2,3-difluorobenzoate |

InChI |

InChI=1S/C9H5F2NO2/c1-14-9(13)7-5(4-12)2-3-6(10)8(7)11/h2-3H,1H3 |

InChI Key |

PTWMYYVQXNYRDB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-cyano-2,3-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 6-cyano-2,3-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-2,3-difluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano and difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates.

Reduction: 6-amino-2,3-difluorobenzoate.

Ester Hydrolysis: 6-cyano-2,3-difluorobenzoic acid.

Scientific Research Applications

Methyl 6-cyano-2,3-difluorobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-cyano-2,3-difluorobenzoate depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, modulating their activity. The cyano and difluoro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural Comparison with Similar Benzoate Esters

Methyl 6-cyano-2,3-difluorobenzoate belongs to a family of fluorinated cyano-benzoate esters. Key structural analogs, sourced from Combi-Blocks’ Fluoro Compounds Catalogue , are compared below:

Notes:

- Positional isomerism: The placement of cyano and fluorine groups significantly alters reactivity and applications. For example, Methyl 4-cyano-2,3-difluorobenzoate (4-CN) may exhibit distinct electronic effects compared to the 6-CN isomer due to resonance and inductive differences.

- Purity: Higher purity (98%) is noted for analogs with fewer fluorine substituents (e.g., Methyl 2-cyano-4-fluorobenzoate), suggesting easier synthesis or stability .

Functional and Application Comparison with Sulfonylurea-Triazine Esters

While this compound is a simple benzoate ester, structurally distinct sulfonylurea-triazine methyl esters (e.g., metsulfuron methyl ester) are widely used as herbicides . Key differences include:

The absence of sulfonylurea and triazine groups in this compound limits its herbicidal activity but may enhance suitability for electronic or medicinal chemistry applications.

Biological Activity

Methyl 6-cyano-2,3-difluorobenzoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with a cyano group and two fluorine atoms. Its molecular formula is , with a molecular weight of approximately 201.15 g/mol. The presence of the cyano and difluoro groups significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanisms include:

- Nucleophilic Substitution : The electron-withdrawing effects of the cyano and fluorine groups enhance the compound's susceptibility to nucleophilic attack, facilitating reactions that can modify biological targets.

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in disease pathways, potentially offering therapeutic benefits in conditions such as cancer and inflammation.

Antitumor Activity

Research has shown that this compound exhibits promising antitumor properties . Similar compounds have been noted to inhibit tumor growth by interfering with cancer cell proliferation and survival pathways. For instance, a study highlighted the ability of related compounds to reduce chemotherapeutic resistance in breast cancer models .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties , as indicated by its interaction with specific receptors involved in inflammatory responses. This suggests potential applications in treating conditions characterized by excessive inflammation.

Study on Enzyme Interaction

A significant study focused on the interaction between this compound and autotaxin (ATX), an enzyme implicated in cancer progression. The study demonstrated that derivatives of this compound could effectively inhibit ATX activity, leading to reduced invasion of melanoma cells in vitro .

| Compound | IC50 (nM) | Effect on Melanoma Cells |

|---|---|---|

| This compound | TBD | Inhibitory |

| Compound 3b | 9 | Significant inhibition |

Pharmacokinetic Studies

Pharmacokinetic evaluations have suggested that this compound exhibits favorable metabolic stability, which is crucial for its therapeutic efficacy. Optimizations in its chemical structure have been explored to enhance solubility and bioavailability without compromising activity .

Comparative Analysis with Similar Compounds

This compound can be compared with other fluorinated benzoates to elucidate its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-cyano-2,3-difluorobenzoate | Cyano group at position 4 | Antitumor activity |

| Methyl 2,6-difluorobenzoate | Lacks cyano group | Lower reactivity |

This comparison highlights the significance of the cyano group's position on the benzene ring, which can drastically alter biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.